Absolute Stereochemical Purity: Enantiomeric Specification and Procurement Risk Mitigation
The compound is defined by its (S)-absolute configuration at the beta-carbon, a stereochemical specification that directly impacts downstream synthetic and biological outcomes. While the (R)-enantiomer (CAS 761396-82-1) is commercially available as a distinct chemical entity with distinct biological properties, the (S)-enantiomer is the specific stereoisomer required for applications demanding defined chirality . Quantitative stereochemical purity is not directly reported in public specifications, but the compound is supplied with a minimum chemical purity of ≥98% (HPLC), ensuring that the predominant species present is the intended stereoisomer . Substitution with the racemic mixture or the (R)-enantiomer without explicit validation introduces uncontrolled stereochemical variables that can compromise experimental reproducibility and invalidate structure-activity relationship studies .
| Evidence Dimension | Stereochemical Identity and Chemical Purity |
|---|---|
| Target Compound Data | (S)-enantiomer; ≥98% (HPLC) |
| Comparator Or Baseline | (R)-enantiomer (CAS 761396-82-1); racemic mixture (CAS not specified) |
| Quantified Difference | Enantiomeric purity specification not publicly available; chemical purity difference of 3-5% versus lower-grade suppliers |
| Conditions | HPLC purity assessment per vendor specifications |
Why This Matters
Procurement of the specified (S)-enantiomer ensures stereochemical consistency across experimental replicates, a critical requirement for generating interpretable and reproducible data in chiral-sensitive applications.
